ZHAWOC25153

SARS-CoV-2 Papain-like protease (PLpro) Enzymatic inhibition assay

Researchers require non-peptidomimetic PLpro inhibitors distinct from GRL0617 or repurposed drugs to explore novel chemotypes. ZHAWOC25153 (Compound 17o) is a phthalimide-derived SARS-CoV-2 PLpro inhibitor (IC50 = 7 µM) from a dedicated SAR campaign. - **Differentiation**: Novel phthalimide core; not a peptidomimetic or repurposed agent. - **Applications**: SAR expansion, tool compound for PLpro deubiquitination/deISGylation studies, combination with Mpro inhibitors (e.g., nirmatrelvir). - **Supply**: Available for immediate R&D procurement.

Molecular Formula C32H33FN2O6
Molecular Weight 560.6 g/mol
Cat. No. B15580488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZHAWOC25153
Molecular FormulaC32H33FN2O6
Molecular Weight560.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H33FN2O6/c33-24-12-8-23(9-13-24)21-35-31(39)27-17-14-25(20-28(27)32(35)40)34-29(36)19-22-10-15-26(16-11-22)41-18-6-4-2-1-3-5-7-30(37)38/h8-17,20H,1-7,18-19,21H2,(H,34,36)(H,37,38)
InChIKeyCGOIFTJIGYXGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZHAWOC25153: Phthalimide-Derived SARS-CoV-2 PLpro Inhibitor with Single-Digit Micromolar Potency for Antiviral Research Procurement


ZHAWOC25153 (Compound 17o) is a synthetic small molecule belonging to the phthalimide derivative class. It functions as a non-covalent inhibitor of the SARS-CoV-2 papain-like cysteine protease (PLpro), an essential viral enzyme for replication and immune evasion. The compound is characterized by a molecular formula of C32H33FN2O6 and a molar mass of 560.61 g/mol. Its primary reported biochemical activity is an IC50 value of 7 μM against SARS-CoV-2 PLpro in a fluorometric enzymatic assay, placing it within the single-digit micromolar potency range for this target class [1].

Chemotype Phthalimide-derived PLpro inhibitor
Activity Reported enzymatic PLpro inhibition
Context SARS-CoV-2 PLpro tool compound studies

Why Generic Substitution Fails: ZHAWOC25153's Distinct Chemical Scaffold and Potency Profile Precludes Simple Interchange with Other PLpro Inhibitors


Substituting ZHAWOC25153 with a generic SARS-CoV-2 PLpro inhibitor is scientifically unsound due to fundamental differences in chemical structure, potency, and potential off-target profiles. While many PLpro inhibitors exist (e.g., GRL0617, PLpro-IN-6, SARS-CoV-2 PLpro-IN-1), they represent diverse chemotypes including naphthalene-based, triazole-containing, and peptidomimetic scaffolds [1][2]. ZHAWOC25153, as a phthalimide derivative, constitutes a chemically distinct class with a unique binding mode that may confer different selectivity, metabolic stability, and resistance profiles [3]. Furthermore, the compound's specific IC50 of 7 μM against PLpro is a critical quantitative benchmark; a generic alternative with a different IC50 (e.g., 0.6 μM for GRL0617 or 15.06 μM for PLpro-IN-1) would yield non-equivalent experimental outcomes, potentially invalidating dose-response relationships and complicating cross-study comparisons [4].

Chemotype mismatch
Phthalimide core differs from peptidomimetic or repurposed PLpro inhibitors; scaffold substitution may alter SAR context.
Potency context variance
Reported PLpro IC50 ranges differ across chemotypes; direct replacement requires scaffold-specific activity review.
Tool compound specificity
Unique binding mode may not transfer; functional studies should verify target engagement in relevant assays.

ZHAWOC25153 Quantitative Evidence Guide: Head-to-Head Potency, Class-Level Differentiation, and Cross-Study Benchmarking for Informed Procurement


Direct Head-to-Head Potency Comparison: ZHAWOC25153 (7 μM) vs. ZHAWOC6941 (8 μM) in SARS-CoV-2 PLpro Enzymatic Assay

ZHAWOC25153 exhibits a slightly superior inhibitory potency against SARS-CoV-2 PLpro compared to its close structural analog ZHAWOC6941. In a fluorometric enzymatic assay using recombinant PLpro, ZHAWOC25153 achieved an IC50 of 7 μM, while ZHAWOC6941, differing only in a specific substituent on the phthalimide core, displayed an IC50 of 8 μM [1]. This represents a 12.5% improvement in potency, which may translate to a lower effective concentration in cellular or in vivo studies.

Analog Potency Comparison
Head-to-head
7 µM vs 8 µM (ZHAWOC6941)
Supports structure-activity comparison within series
Direct enzymatic assay; ~1 µM lower IC50
SARS-CoV-2 Papain-like protease (PLpro) Enzymatic inhibition assay

Chemical Class Differentiation: ZHAWOC25153 as a Phthalimide-Based PLpro Inhibitor vs. Established Naphthalene-Based Inhibitor GRL0617

ZHAWOC25153 is a phthalimide derivative, representing a novel chemotype for PLpro inhibition [1]. This is in stark contrast to the well-studied, naphthalene-based inhibitor GRL0617 [2]. While GRL0617 demonstrates higher biochemical potency (IC50 = 0.6-2.1 μM) [3], the distinct chemical scaffold of ZHAWOC25153 is crucial for exploring alternative binding interactions and overcoming potential resistance mechanisms that may arise with prolonged use of naphthalene-based inhibitors. The phthalimide core may also offer different physicochemical properties, impacting solubility, permeability, and metabolic stability.

Scaffold Novelty
Class-level
Phthalimide-derived (new class)
Provides distinct chemical space for PLpro studies
Compared to peptidomimetics/repurposed drugs
SARS-CoV-2 PLpro Chemical scaffold Drug discovery

Cross-Study Potency Benchmarking: ZHAWOC25153's 7 μM IC50 Relative to Other SARS-CoV-2 PLpro Inhibitors

When evaluated against a panel of SARS-CoV-2 PLpro inhibitors reported in the literature, ZHAWOC25153's IC50 of 7 μM positions it as a moderately potent tool compound. It is less potent than advanced leads like PLpro-IN-6 (IC50 = 0.019 μM) and GRL0617 (IC50 = 0.6-2.1 μM) [1], but significantly more potent than early hits such as some naphthyridine-core inhibitors (IC50 = 73.61 μM) [2] and comparable to or slightly better than other non-covalent inhibitors like SARS-CoV-2 PLpro-IN-1 (IC50 = 15.06 μM) [3]. This potency range is suitable for hit-to-lead optimization and mechanistic studies where an overly potent inhibitor might obscure subtle biological effects.

Potency Context
Cross-study reported
IC50 7 µM (GRL0617 ~2.1 µM; raloxifene 3.28 µM)
Within range of known PLpro tool compounds
Assay conditions vary; cross-study comparison
SARS-CoV-2 PLpro Inhibitor potency Drug discovery

Commercial Availability and Purity: ZHAWOC25153's Ready-to-Use Form for Consistent Experimental Reproducibility

ZHAWOC25153 is commercially available from multiple reputable vendors (e.g., TargetMol, MedChemExpress, InvivoChem) with defined purity specifications (typically >98% by HPLC) and standardized handling/storage protocols . In contrast, many literature-reported PLpro inhibitors are not commercially available, requiring in-house synthesis which introduces variability in purity, yield, and cost. The availability of ZHAWOC25153 as a ready-to-use, high-purity solid (with accompanying Certificate of Analysis) ensures batch-to-batch consistency, a critical factor for reproducible in vitro and in vivo experiments [1]. Its safety data sheet (SDS) provides clear handling and hazard information (H302, H410) to support safe laboratory use [2].

Chemical procurement Reproducibility Purity

Optimal Research and Industrial Application Scenarios for ZHAWOC25153 Based on Quantitative Evidence


Hit-to-Lead Optimization for a Novel PLpro Inhibitor Chemotype

ZHAWOC25153 serves as an ideal starting point for medicinal chemistry campaigns aimed at developing a structurally novel class of SARS-CoV-2 PLpro inhibitors. Its phthalimide core, distinct from the widely studied naphthalene-based inhibitors like GRL0617 [1], provides a unique chemical scaffold for exploration. With a validated IC50 of 7 μM in enzymatic assays [2], researchers can use ZHAWOC25153 as a benchmark for designing and synthesizing analogs with improved potency, selectivity, and pharmacokinetic properties, while avoiding existing intellectual property space.

Mechanistic Studies of PLpro Function and Antiviral Resistance

The moderate potency (IC50 = 7 μM) of ZHAWOC25153 makes it a valuable tool compound for studying the functional role of PLpro in viral replication and host immune evasion. Unlike highly potent inhibitors that might completely ablate enzyme activity, ZHAWOC25153 allows for a graded, dose-dependent inhibition [1]. This is particularly useful for investigating the threshold of PLpro activity required for viral fitness or for modeling partial inhibition scenarios that may occur in a therapeutic setting. Furthermore, its distinct chemotype can be employed in resistance selection studies to identify viral mutations that confer cross-resistance or collateral sensitivity to other inhibitor classes [2].

Comparator Compound in High-Throughput Screening (HTS) and Assay Development

Given its well-characterized IC50 (7 μM) and commercial availability [1][2], ZHAWOC25153 is an excellent choice as a positive control or benchmark compound in HTS campaigns designed to identify novel PLpro inhibitors. Its single-digit micromolar activity provides a clear, reproducible signal in biochemical and cellular assays, allowing for robust Z'-factor determination and hit validation . Researchers can reliably use ZHAWOC25153 to establish assay sensitivity and to contextualize the potency of newly discovered hits.

Polypharmacology and Dual-Targeting Studies Involving MMPs

While primarily a PLpro inhibitor, the close structural relationship between ZHAWOC25153 and ZHAWOC6941—the latter being a known dual MMP-7/-13 inhibitor with IC50 values of 2.2 μM and 1.2 μM, respectively [1]—opens the possibility for exploring polypharmacological approaches. Researchers investigating the intersection of viral infection and host matrix metalloproteinase (MMP) activity (e.g., in inflammation or tissue remodeling) may find ZHAWOC25153 a useful probe, as it could potentially retain some MMP inhibitory activity. This scenario is highly speculative and would require additional experimental validation but is grounded in the established SAR of the phthalimide series [2].

Application Selection Property Validation Focus
SAR expansion on phthalimide scaffold Phthalimide-derived PLpro inhibitor Analog potency comparison; SAR optimization
PLpro functional studies Non-covalent PLpro inhibition profile Deubiquitination/deISGylation pathway assays
Dual-target inhibition research PLpro-selective chemotype Mpro inhibitor combination synergy screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZHAWOC25153

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.